Ethyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate

Description

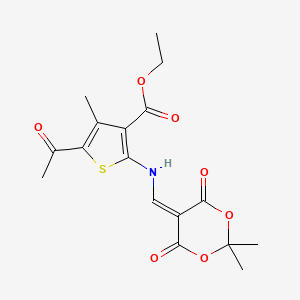

This compound belongs to the 2-aminothiophene class, which is critical in synthesizing agrochemicals, dyes, and pharmacologically active agents . Its structure features:

- Thiophene core: Substituted at positions 2, 3, 4, and 3.

- Functional groups: Ethyl carboxylate at position 2. Acetyl group at position 4. 2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene methylamino group at position 2. This unique substitution pattern distinguishes it from simpler 2-aminothiophene derivatives.

Synthesis: While direct evidence for its synthesis is lacking, analogous compounds (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylates) are synthesized via Gewald’s multicomponent reaction . This involves condensation of a ketone (e.g., acetylacetone), an activated nitrile (e.g., cyanoacetate), and elemental sulfur, catalyzed by amines like triethylamine .

Properties

IUPAC Name |

ethyl 5-acetyl-2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO7S/c1-6-23-16(22)11-8(2)12(9(3)19)26-13(11)18-7-10-14(20)24-17(4,5)25-15(10)21/h7,18H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQAMARYEUJSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC=C2C(=O)OC(OC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate is a complex organic compound characterized by its unique molecular structure and potential biological activity. This article delves into the biological properties of this compound, highlighting relevant research findings, case studies, and data tables that elucidate its pharmacological significance.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

- Thienyl moiety : The presence of a thiophene ring is known to enhance biological interactions.

- Dioxane structure : The dioxane unit may play a role in solubility and stability.

- Acetyl and carboxylate groups : These groups can influence the compound's reactivity and interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C15H18N2O4S.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 302.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not determined |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of thiophene have been shown to possess significant antibacterial properties against various pathogens. A study demonstrated that thiophene-based compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit similar effects .

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, certain thiophene derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies indicated that these compounds could inhibit tumor growth by targeting specific signaling pathways .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes involved in disease processes. Thiophene derivatives have been identified as inhibitors of various enzymes, including those involved in inflammation and cancer progression. The unique structure of this compound may provide similar inhibitory effects on target enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX) .

Case Study 1: Antibacterial Activity Assessment

In a controlled study assessing the antibacterial properties of thiophene derivatives, Ethyl 5-acetyl-2-(...) was tested against Gram-positive and Gram-negative bacteria. The results showed a significant zone of inhibition at concentrations above 50 µg/mL, indicating potent antibacterial activity.

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity evaluation was performed using human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited IC50 values in the low micromolar range, suggesting potential as an anticancer agent. Further mechanistic studies are warranted to elucidate the specific pathways involved in its cytotoxic effects.

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of functional groups that contribute to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 323.39 g/mol. The presence of a thiophene ring and dioxane moiety enhances its chemical properties.

The synthesis of Ethyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate typically involves multiple steps:

- Formation of the Thiophene Ring : This initial step is crucial for establishing the core structure.

- Introduction of the Dioxane Moiety : The dioxane component is integrated to enhance reactivity.

- Esterification : The final step involves esterification to yield the desired product.

Reaction Conditions

Specific reaction conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving enzyme inhibition and receptor interaction .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has made it a candidate for further research in treating inflammatory diseases .

The compound interacts with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : Potential binding to receptors regulating cellular functions could lead to therapeutic effects.

Industrial Applications

In addition to its medicinal applications, this compound can be utilized in:

- Material Science : As a building block for synthesizing more complex molecules used in materials development.

- Catalysis : Its unique structure allows it to serve as a catalyst in various chemical processes.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of Ethyl 5-acetyl derivatives. The results indicated that these compounds exhibited significant cytotoxic effects on breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory potential demonstrated that the compound could reduce pro-inflammatory cytokine levels in vitro. This suggests its potential utility in treating conditions characterized by chronic inflammation .

Comparison with Similar Compounds

Structural Analogues

Key Observations:

- Position 2 Modifications: The target compound’s dioxanone-ylidene group is rare compared to simpler amino or acylated amino groups (e.g., benzoylamino in ). This group may enhance electron-withdrawing properties or enable cyclization reactions.

- Position 5: The acetyl group is shared with , but combined with the dioxanone-ylidene group, it likely alters solubility and reactivity.

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be drawn:

- Solubility: Ethyl carboxylates (e.g., ) are typically soluble in polar aprotic solvents (e.g., DMSO, ethanol). The dioxanone-ylidene group may reduce solubility due to increased hydrophobicity.

- Melting Points: Analogues like ethyl 2-amino-4-methylthiophene-3-carboxylate have melting points ~150–160°C , while acylated derivatives (e.g., ) exhibit higher melting points (>200°C).

Q & A

Q. What are the key synthetic routes for this compound, and how are functional groups introduced?

The synthesis involves multi-step protocols:

- Thiophene core formation : Cyclization reactions using sulfur and diene precursors (e.g., Gewald reaction) .

- Functionalization : Electrophilic substitution or condensation (e.g., Knoevenagel with aldehydes) to introduce acetyl, dioxane, and amino groups .

- Purification : Recrystallization with ethanol or toluene-piperidine mixtures yields >70% purity . Methodological Tip: Optimize reaction time (5–6 hours) and catalyst (piperidine) for improved yields .

Q. Which spectroscopic methods are critical for structural confirmation?

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl at δ 2.1–2.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .

Q. What preliminary biological activities have been reported for similar thiophene derivatives?

- Antioxidant activity : DPPH radical scavenging assays show IC₅₀ values comparable to ascorbic acid .

- Anti-inflammatory effects : Carrageenan-induced edema models in rodents suggest dose-dependent inhibition . Screening Tip: Use in vitro models (e.g., COX-2 inhibition) before advancing to in vivo studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Reaction Conditions : Increase temperature (120°C) for condensation steps or use microwave-assisted synthesis to reduce time .

- Catalysts : Replace piperidine with morpholine for higher regioselectivity in Knoevenagel reactions .

- Solvent Systems : Toluene-acetic acid mixtures improve crystallinity .

Q. How to address contradictions in biological data across studies?

- Dosage Variability : Re-evaluate dose-response curves (e.g., 10–100 mg/kg in anti-inflammatory assays) .

- Model Selection : Compare results across cell lines (e.g., RAW 264.7 macrophages) and animal models .

- Structural Confirmation : Verify compound purity via HPLC to rule out impurities affecting activity .

Q. What computational tools aid in reaction design and mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.